4-(4-Carboxyphenyl)-2-chlorobenzoic acid
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Overview
Description
4-(4-Carboxyphenyl)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It contains a benzene ring substituted with a carboxyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenyl)-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with 4-carboxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxyphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxyl group can react with alcohols to form esters.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of carboxyl groups.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Esterification: Esters of this compound.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
4-(4-Carboxyphenyl)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Carboxyphenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound’s aromatic structure allows for π-π stacking interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a chlorine atom.
4-Chlorobenzoic acid: Lacks the carboxyphenyl group, making it less versatile in chemical reactions.
Tetrakis(4-carboxyphenyl)porphyrin: A more complex molecule with multiple carboxyphenyl groups, used in photodynamic therapy and as a photosensitizer
Uniqueness
4-(4-Carboxyphenyl)-2-chlorobenzoic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the benzene ring
Properties
IUPAC Name |
4-(4-carboxyphenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFXNBAZNDZYPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689925 |
Source
|
Record name | 3-Chloro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-38-6 |
Source
|
Record name | 3-Chloro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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